molecular formula C27H23N3O2S B2583012 3-benzyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114654-73-7

3-benzyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2583012
CAS No.: 1114654-73-7
M. Wt: 453.56
InChI Key: SLHGVTSGLQKSSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core comprising fused benzene and pyrimidine rings. The substitution pattern at the 2- and 3-positions—specifically the benzyl group and the oxazole-derived sulfanyl moiety—confers unique physicochemical and pharmacological properties.

Properties

IUPAC Name

3-benzyl-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2S/c1-18-10-6-7-13-21(18)25-28-24(19(2)32-25)17-33-27-29-23-15-9-8-14-22(23)26(31)30(27)16-20-11-4-3-5-12-20/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHGVTSGLQKSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the oxazole ring through a cyclization reaction involving an aldehyde and an amine. This intermediate can then be further reacted with a quinazolinone derivative in the presence of a sulfanyl group donor to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the oxazole or quinazolinone rings .

Scientific Research Applications

3-benzyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-benzyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a quinazolinone core with derivatives such as 2-(3-(6,8-Bis(2-(4-Methoxyphenyl))-2-Methyl-4-Oxo-1,2,3,4-Tetrahydroquinazolin-2-yl)-2,2-Dimethylpropyl)-6,8-Bis(2-(4-Methoxyphenyl))Quinazolin-4(3H)-One (Compound 4l, from ). Key distinctions include:

  • Substituents : The target compound features a benzyl group at the 3-position and a sulfanyl-linked oxazole-methyl group at the 2-position, whereas Compound 4l has methoxyphenyl substituents and a dimethylpropyl bridge .
  • Electron-Donating Groups : The oxazole ring in the target compound introduces nitrogen-based electron-withdrawing effects, contrasting with the methoxy electron-donating groups in Compound 4l. This difference may influence solubility and receptor-binding affinity .

Pharmacological Activities

  • Kinase Inhibition: Quinazolinones with sulfanyl or oxazole substituents often exhibit kinase inhibitory activity (e.g., EGFR or VEGFR), critical in anticancer drug development.
  • Antimicrobial Potential: The oxazole moiety is associated with antimicrobial properties in compounds like 5-methyl-2-(2-methylphenyl)-1,3-oxazole derivatives.

Table 1: Comparative Analysis of Quinazolinone Derivatives

Property Target Compound Compound 4l
Molecular Weight ~450 g/mol (estimated) 921.12 g/mol
Substituents 3-Benzyl, 2-(oxazole-methylsulfanyl) 3,3-Dimethylpropyl, 6,8-bis(4-methoxyphenyl)
Melting Point Not reported 228–230 °C
Synthetic Yield Not reported 81%
Key Functional Groups Oxazole, sulfanyl, benzyl Methoxyphenyl, tetrahydroquinazolinone

Notes

  • This analysis integrates structural insights from analogous quinazolinones and synthesis methodologies but acknowledges the need for targeted experimental validation.

Biological Activity

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H22N2O2S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure includes a quinazolinone core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-benzyl-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one exhibit significant antimicrobial properties. For example, derivatives of quinazolinone have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli0.21 µM
Pseudomonas aeruginosa0.21 µM
Micrococcus luteusNot specified

These findings suggest that the compound may inhibit bacterial growth through interactions with essential bacterial enzymes such as DNA gyrase and MurD, which are crucial for bacterial DNA replication and cell wall synthesis, respectively .

Anticancer Activity

The anticancer potential of similar compounds has been explored in various studies. For instance, research on 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives showed promising cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

The mechanisms through which this compound exerts its biological effects likely involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, further promoting apoptosis.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various quinazolinone derivatives against clinical strains of bacteria. The results demonstrated that compounds with structural similarities to our target compound exhibited significant antibacterial activity with low MIC values compared to traditional antibiotics .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of thiadiazole derivatives, researchers synthesized several compounds and tested them against multiple cancer cell lines. The study concluded that certain modifications in the chemical structure enhanced cytotoxicity against HeLa cells significantly . This suggests that similar modifications could be beneficial for enhancing the activity of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.